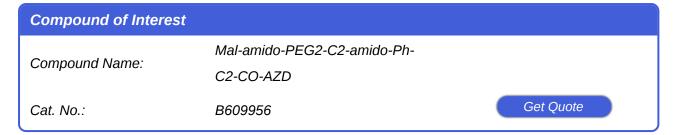


Application Notes and Protocols for Assessing PROTAC Ternary Complex Formation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

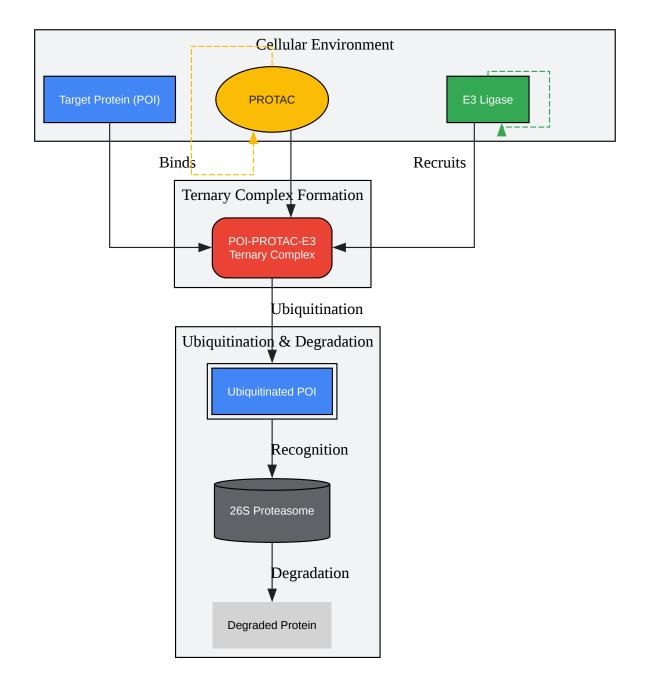
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase, is a critical and often rate-limiting step for subsequent ubiquitination and degradation of the target protein.[1][2] Therefore, the accurate assessment of ternary complex formation is paramount for the successful design and optimization of effective PROTAC degraders.

These application notes provide a comprehensive overview of the state-of-the-art techniques used to characterize PROTAC-mediated ternary complexes. We will delve into a variety of biophysical, structural, and cell-based assays, offering detailed protocols for key methodologies. Furthermore, we present quantitative data from published studies in clearly structured tables to facilitate comparison and provide diagrams to visualize complex signaling pathways and experimental workflows.

PROTAC Mechanism of Action



PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The formation of the ternary complex is the linchpin of this process.[3]





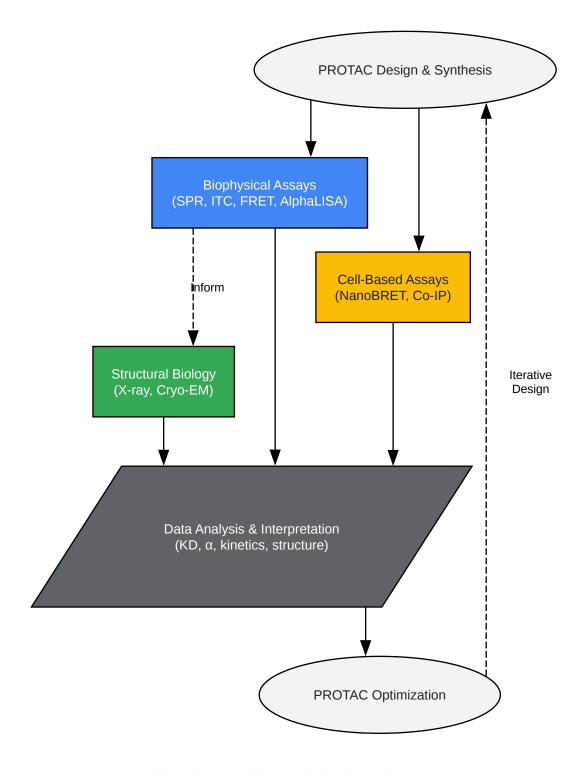
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Caption: The catalytic cycle of a PROTAC, highlighting ternary complex formation.

Experimental Workflow for Assessing Ternary Complex Formation

A multi-faceted approach is often necessary to fully characterize the formation and stability of the ternary complex. The general workflow involves a combination of in vitro biophysical assays to determine binding affinities and kinetics, structural methods to visualize the complex, and cell-based assays to confirm the mechanism in a physiological context.





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Caption: A general experimental workflow for the assessment of PROTAC ternary complexes.

Biophysical Assays



Biophysical techniques are essential for the quantitative characterization of the interactions between the PROTAC, the target protein, and the E3 ligase.[4][5] These assays provide valuable data on binding affinities, kinetics, thermodynamics, and cooperativity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor surface.[6][7] It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity of both binary and ternary complex formation. [8]

Protocol for Ternary Complex Analysis by SPR:

- Immobilization: Immobilize the E3 ligase (e.g., biotinylated VHL or CRBN) onto a streptavidin-coated sensor chip.[7]
- Binary Interaction Analysis:
 - Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetics.
 - Separately, inject a series of concentrations of the target protein over a fresh flow cell with immobilized E3 ligase to confirm minimal direct interaction.
- Ternary Interaction Analysis:
 - Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
 - Inject these solutions over the immobilized E3 ligase.
 - The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.
- Data Analysis:
 - Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary



complex.

 \circ Calculate the cooperativity factor (α) by dividing the KD of the binary PROTAC-E3 ligase interaction by the KD of the ternary complex formation. An $\alpha > 1$ indicates positive cooperativity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (Δ H), and entropy (Δ S).[5][9]

Protocol for Ternary Complex Analysis by ITC:

- Sample Preparation:
 - Prepare the E3 ligase in the ITC cell and the target protein mixed with the PROTAC in the syringe. All components should be in the same buffer to minimize heat of dilution effects.
- · Binary Titrations:
 - Perform separate titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding parameters.
- · Ternary Titration:
 - Titrate the solution of target protein and PROTAC into the E3 ligase solution in the ITC cell.
 - The resulting thermogram will show the heat changes upon formation of the ternary complex.
- Data Analysis:
 - Integrate the peaks of the thermogram and fit the data to a suitable binding model to determine the thermodynamic parameters for ternary complex formation.



 Cooperativity can be assessed by comparing the binding affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein.

Proximity-Based Assays: FRET and AlphaLISA

Förster Resonance Energy Transfer (FRET) and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) are proximity-based assays that are well-suited for high-throughput screening of PROTACs.[10][11] These assays rely on the principle that when a donor and an acceptor molecule are in close proximity, energy transfer can occur, resulting in a detectable signal.

General Protocol for TR-FRET Ternary Complex Assay:

- Reagent Preparation:
 - Label the target protein and the E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) pair, respectively. This is often achieved using specific antibodies or by creating fusion proteins.
- Assay Setup:
 - In a microplate, add the labeled target protein, labeled E3 ligase, and a dilution series of the PROTAC.
- Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
- Signal Detection:
 - Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor.
 - The FRET ratio is calculated from these measurements.
- Data Analysis:
 - Plot the FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak representing the optimal concentration for ternary complex formation.[12]



Quantitative Data Summary

The following tables summarize key quantitative data for well-characterized PROTACs, providing insights into their binary and ternary binding affinities and cooperativity.

Table 1: Binding Affinities and Cooperativity of MZ1

Interacting Partners	Technique	KD (nM)	Cooperativity (α)	Reference(s)
VHL : MZ1	SPR	29	-	[4][5]
VHL : MZ1	ITC	66	-	[4][5]
Brd4BD2 : MZ1	SPR	1	-	[4][5]
Brd4BD2 : MZ1	ITC	4	-	[4][5]
VHL : MZ1 : Brd4BD2	SPR	-	26	[5]
VHL : MZ1 : Brd4BD2	ITC	-	15	[5]

Table 2: Binding Affinities of BRD-5110

Interacting Partners	Technique	KD (nM)	Reference(s)
PPM1D : BRD-5110	SPR	1	[4]
CRBN (319-442) : BRD-5110	SPR	~3000	[4]

Structural Biology Techniques

Structural biology methods provide high-resolution insights into the atomic details of the ternary complex, which is invaluable for structure-based drug design.[13][14]



X-ray Crystallography

X-ray crystallography can reveal the precise binding modes of the PROTAC and the protein-protein interactions within the ternary complex.[9][14] Obtaining well-diffracting crystals of the ternary complex can be challenging but provides a static, high-resolution snapshot of the assembly.[14] The first crystal structure of a PROTAC ternary complex was that of VHL:MZ1:BRD4BD2.[15]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is emerging as a powerful technique for studying the structure of PROTAC-mediated complexes, particularly for large and flexible assemblies that are difficult to crystallize.[13][16] Cryo-EM can provide information on the conformational dynamics of the ternary complex in a near-native state.[13]

Cell-Based Assays

Cell-based assays are crucial for validating the formation of the ternary complex in a physiological environment and for assessing the downstream consequences, such as target ubiquitination and degradation.[5]

NanoBRET™

The NanoBRET[™] technology is a bioluminescence resonance energy transfer (BRET)-based assay that can be used to monitor protein-protein interactions in living cells.[9][17] In the context of PROTACs, it can be adapted to measure the formation of the ternary complex in real-time.[17]

Protocol for NanoBRET™ Ternary Complex Assay:

- Cell Line Generation:
 - Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase variant (e.g., HiBiT) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).
- Cell Plating and Labeling:
 - Plate the cells in a white, opaque microplate.



- Add the HaloTag® ligand to label the E3 ligase fusion protein.
- PROTAC Treatment:
 - Add a dilution series of the PROTAC to the cells.
- Luminescence Measurement:
 - Add the NanoLuc® substrate and measure the luminescence at the donor and acceptor emission wavelengths using a luminometer equipped with the appropriate filters.
- Data Analysis:
 - Calculate the BRET ratio and plot it against the PROTAC concentration to determine the concentration-dependent formation of the ternary complex in live cells.

Conclusion

The comprehensive assessment of PROTAC ternary complex formation requires a multipronged approach, integrating biophysical, structural, and cell-based assays. The techniques and protocols outlined in these application notes provide a robust framework for researchers to characterize their PROTACs, understand structure-activity relationships, and ultimately design more potent and selective protein degraders. The quantitative data and visual aids presented herein serve as a valuable resource for those in the field of targeted protein degradation.

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Methodological & Application





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